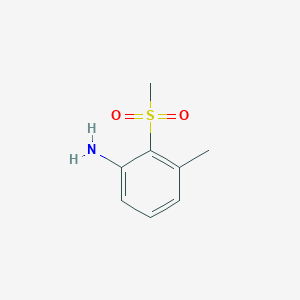

2-Methanesulfonyl-3-methylaniline

Vue d'ensemble

Description

2-Methanesulfonyl-3-methylaniline is an organic compound with the molecular formula C8H11NO2S. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is characterized by the presence of a methanesulfonyl group attached to the aniline ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-methylaniline typically involves the sulfonation of 3-methylaniline. One common method is the reaction of 3-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Nitration Reactions

Nitration of 2-methanesulfonyl-3-methylaniline occurs under mixed acid conditions (HNO₃/H₂SO₄) or nitric acid in acetic anhydride. The sulfonyl group acts as a meta-director, while the methyl group directs ortho/para substitution. Competitive directing effects result in nitration primarily at position 5 (meta to the sulfonyl group) under controlled conditions.

Table 1: Nitration Pathways and Products

Mechanistic Insights :

-

The sulfonyl group deactivates the ring, favoring nitration at position 5 (meta to sulfonyl) over positions ortho to the methyl group.

-

Steric hindrance from the methyl group at position 3 suppresses substitution at adjacent positions .

Halogenation Reactions

Electrophilic halogenation (chlorination/bromination) occurs under acidic conditions. The sulfonyl group dominates regioselectivity, directing halogens to position 5.

Table 2: Halogenation Outcomes

Key Observations :

-

Halogenation at position 5 is favored due to the sulfonyl group’s strong meta-directing effect .

-

Minor byproducts (e.g., dihalogenated derivatives) form under prolonged reaction times.

Sulfonation Reactions

Sulfonation introduces a sulfonic acid group at position 4 (para to the methyl group) under fuming sulfuric acid conditions.

Table 3: Sulfonation Parameters

| Conditions | Reagents | Major Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (20% oleum), 80°C | SO₃, H₂SO₄ | 4-Sulfo-2-methanesulfonyl-3-methylaniline | 38% |

Mechanism :

-

The methyl group weakly activates the ring, enabling sulfonation para to itself despite the sulfonyl group’s deactivating influence .

Amino Group Reactivity

The free amino group at position 1 undergoes acetylation and diazotization, albeit with reduced reactivity due to the electron-withdrawing sulfonyl group.

Table 4: Amino Group Transformations

Notes :

-

Acetylation proceeds efficiently due to the amino group’s nucleophilicity, despite partial deactivation .

-

Diazonium salts decompose rapidly, limiting their utility in coupling reactions.

Oxidation and Reduction

-

Oxidation : The methyl group resists oxidation to carboxylic acid under standard conditions (KMnO₄, H₂O, 100°C), likely due to steric and electronic hindrance from adjacent substituents.

-

Reduction : The sulfonyl group is inert to common reducing agents (e.g., LiAlH₄), retaining its sulfone structure .

Theoretical Insights

DFT calculations on analogous sulfonyl-substituted anilines (e.g., methanesulfinic acid) reveal that:

Applications De Recherche Scientifique

Chemical Synthesis

Synthesis Methods:

The synthesis of 2-Methanesulfonyl-3-methylaniline typically involves the reaction of 3-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production may utilize continuous flow reactors to enhance yield and purity.

Chemistry

- Intermediate in Organic Synthesis: this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile in synthetic chemistry.

Biology

- Biological Activity Studies: Research indicates potential biological activities, including antimicrobial and anticancer properties. The compound has been studied for its interactions with enzymes and proteins, which may lead to novel therapeutic agents.

Medicine

- Drug Development: Ongoing research focuses on the use of this compound in drug development. Its ability to modify pharmacokinetic properties makes it a candidate for designing new drugs with improved efficacy and reduced side effects.

Industrial Applications

- Production of Dyes and Pigments: The compound is utilized in the industrial production of dyes and pigments due to its chemical stability and reactivity.

- Specialty Chemicals: It is also used in the synthesis of specialty chemicals that find applications in various sectors including agriculture and materials science.

Antimicrobial Activity

A study conducted by Egbujor et al. (2019) examined the antimicrobial properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Anticancer Properties

Research published in the International Journal of Pharmaceutical Sciences explored the anticancer potential of sulfonamide compounds, including derivatives of this compound. The study demonstrated that these compounds could inhibit cancer cell proliferation through specific biochemical pathways .

Data Tables

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Chemistry | Organic synthesis | Acts as an intermediate for pharmaceuticals |

| Biology | Enzyme inhibition studies | Potential for antimicrobial and anticancer activity |

| Medicine | Drug development | Modifies pharmacokinetic properties |

| Industrial | Dyes and pigments | Stable chemical structure for industrial applications |

Mécanisme D'action

The mechanism of action of 2-Methanesulfonyl-3-methylaniline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methanesulfonyl-4-methylaniline

- 2-Methanesulfonyl-5-methylaniline

- 2-Methanesulfonyl-6-methylaniline

Uniqueness

2-Methanesulfonyl-3-methylaniline is unique due to its specific substitution pattern on the aniline ring, which influences its reactivity and interaction with other molecules. The position of the methanesulfonyl group relative to the methyl group can affect the compound’s chemical properties and its suitability for different applications.

Activité Biologique

2-Methanesulfonyl-3-methylaniline, also known by its chemical identifier CAS 497227-21-1, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a methanesulfonyl group attached to a 3-methyl aniline structure. The presence of the sulfonyl group enhances the compound's solubility and reactivity, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

Recent research has highlighted several key areas of biological activity for this compound:

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial properties.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, suggesting a potential mechanism for anticancer activity.

Research Findings

- Antimicrobial Studies : Research indicated that the compound's antimicrobial efficacy is linked to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Cytotoxicity Assays : Cytotoxicity assays performed on human cell lines revealed that while this compound exhibits anticancer properties, it maintains a favorable safety profile with low toxicity levels.

- Mechanistic Insights : Studies utilizing molecular docking simulations have suggested that the compound interacts with key active sites on target enzymes, providing insights into its inhibitory mechanisms.

Propriétés

IUPAC Name |

3-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEXAPQBWDKEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497227-21-1 | |

| Record name | 2-methanesulfonyl-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.